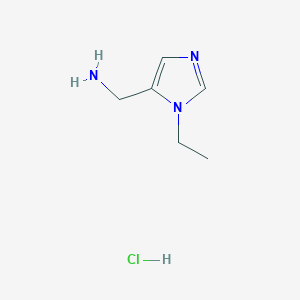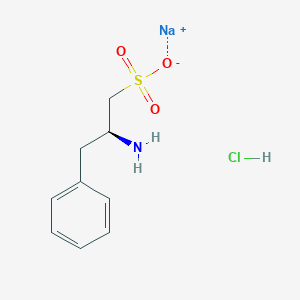
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9ClF3NO3 This compound is characterized by the presence of a chloropropyl group, a nitro group, and a trifluoromethoxy group attached to a benzene ring
Métodos De Preparación
The synthesis of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene typically involves multiple steps. One common method includes the nitration of 3-(trifluoromethoxy)benzene followed by the introduction of the chloropropyl group through a substitution reaction. The reaction conditions often involve the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high yield and purity.
Análisis De Reacciones Químicas
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The chloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents used in these reactions include hydrogen gas, catalysts like palladium or platinum, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and interactions due to its unique functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chloropropyl group can undergo substitution reactions. The trifluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules.
Comparación Con Compuestos Similares
Similar compounds to 1-(3-Chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene include:
1-(3-Chloropropyl)-2-nitrobenzene: Lacks the trifluoromethoxy group, resulting in different electronic properties and reactivity.
1-(3-Chloropropyl)-3-nitrobenzene: The position of the nitro group is different, affecting the compound’s reactivity and interactions.
1-(3-Chloropropyl)-2-nitro-4-(trifluoromethoxy)benzene: The position of the trifluoromethoxy group is different, influencing the compound’s properties. The uniqueness of this compound lies in the specific arrangement of its functional groups, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C10H9ClF3NO3 |
|---|---|
Peso molecular |
283.63 g/mol |
Nombre IUPAC |
1-(3-chloropropyl)-2-nitro-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9ClF3NO3/c11-6-2-4-7-3-1-5-8(9(7)15(16)17)18-10(12,13)14/h1,3,5H,2,4,6H2 |
Clave InChI |
HQKKMFLWFDANKN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)OC(F)(F)F)[N+](=O)[O-])CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(E)-4-[4-(Trifluoromethyl)phenyl]-3-butenoic acid](/img/structure/B14044523.png)

